molecular formula C21H27Cl4FeN2O B12058704 [6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride

Cat. No.: B12058704
M. Wt: 521.1 g/mol
InChI Key: SUVPQRYDMCNTPV-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine B can be synthesized through several methods. One common synthetic route involves the condensation of 3-aminophenol with phthalic anhydride, followed by alkylation with diethylamine . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, Rhodamine B is produced on a large scale using similar synthetic routes but optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure consistent product quality .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C21H27Cl4FeN2O

Molecular Weight

521.1 g/mol

IUPAC Name

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride

InChI

InChI=1S/C21H27N2O.4ClH.Fe/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;;;;;/h9-15H,5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4

InChI Key

SUVPQRYDMCNTPV-UHFFFAOYSA-J

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Fe](Cl)Cl

Origin of Product

United States

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